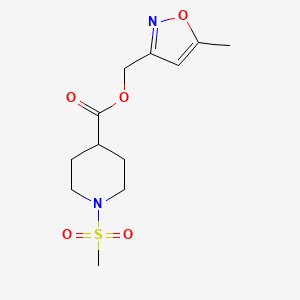

(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O5S. This compound features a unique structure combining an isoxazole ring, a piperidine ring, and a methylsulfonyl group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these synthetic steps for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features that mimic natural substrates or inhibitors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the isoxazole and piperidine rings suggests possible activity in the central nervous system, making it a candidate for drug development in neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate.

N-(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate: Similar but with a different substitution pattern on the piperidine ring.

Uniqueness

The uniqueness of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of isoxazole derivatives with piperidine frameworks. The structural formula is characterized by the presence of a methylisoxazole ring and a piperidine moiety, which are known to contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing piperidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related piperidine compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the methylsulfonyl group enhances the antibacterial efficacy by potentially disrupting bacterial cell wall synthesis.

Anticancer Activity

The compound's structure suggests potential anticancer properties. A study highlighted that piperidine derivatives could induce apoptosis in cancer cells. Specifically, compounds similar to this compound have been shown to enhance caspase-3 activity in breast cancer cell lines, indicating a mechanism for inducing programmed cell death .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been observed with similar piperidine derivatives. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The methylsulfonyl group plays a vital role in enhancing enzyme binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is critical in cancer cell division .

- Apoptosis Induction : The compound may trigger apoptotic pathways through caspase activation, leading to cell death in malignant cells.

- Enzyme Interaction : The sulfonyl moiety enhances interactions with target enzymes, leading to effective inhibition.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of compounds related to this compound:

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5S/c1-9-7-11(13-19-9)8-18-12(15)10-3-5-14(6-4-10)20(2,16)17/h7,10H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRLRWCZQPIZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.